4-Acetyl-2-(2,6-dimethylphenoxy) pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

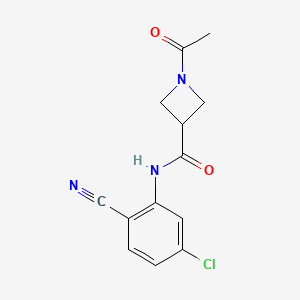

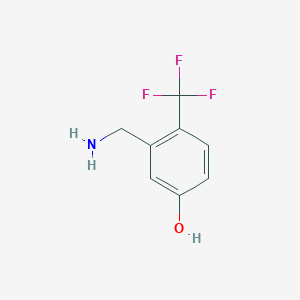

“4-Acetyl-2-(2,6-dimethylphenoxy) pyridine” is a chemical compound with the CAS Number 1607436-58-7 . It has a molecular weight of 241.29 and a molecular formula of C15H15NO2 .

Molecular Structure Analysis

The molecular structure of “4-Acetyl-2-(2,6-dimethylphenoxy) pyridine” consists of a pyridine ring with an acetyl group at the 4-position and a 2,6-dimethylphenoxy group at the 2-position .Chemical Reactions Analysis

Pyridinium salts, which are structurally similar to “4-Acetyl-2-(2,6-dimethylphenoxy) pyridine”, have been highlighted for their synthetic routes and reactivity . They have played an intriguing role in a wide range of research topics .Physical And Chemical Properties Analysis

The predicted density of “4-Acetyl-2-(2,6-dimethylphenoxy) pyridine” is approximately 1 g/cm3 . The predicted boiling point is 376.9±42.0 °C . The melting point and flash point are not available .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Design

Pyridine derivatives, including 4-acetyl-2-(2,6-dimethylphenoxy) pyridine, serve as valuable building blocks in drug discovery. Researchers explore their potential as bioactive ligands due to their flexible and multidentate nature. These compounds can mimic physiological effects similar to pyridoxal-amino acid systems, which play crucial roles in metabolic reactions. Notably, they exhibit a wide range of bioactivities, such as antibacterial, antiviral, antitubercular, antifungal, antioxidant, anticonvulsant, antidepressant, anti-inflammatory, and antihypertensive effects .

Chemosensors and Ion Recognition

Certain pyridine-based Schiff bases, derived from compounds like 4-acetyl-2-(2,6-dimethylphenoxy) pyridine, possess strong binding abilities toward various cations and anions. These Schiff bases exhibit unique photophysical properties, making them suitable for ion recognition. Researchers develop chemosensors using these compounds for qualitative and quantitative detection of specific ions in environmental and biological media .

Dual Kinase Inhibition in Cancer Therapeutics

A related compound, 2-amino-4-(1-piperidine) pyridine, has been designed as a dual inhibitor targeting clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1). Such kinase inhibitors play a crucial role in cancer therapy by disrupting aberrant signaling pathways .

Antimicrobial and Antifungal Properties

While specific studies on 4-acetyl-2-(2,6-dimethylphenoxy) pyridine are limited, pyridine derivatives in general exhibit antibacterial and antifungal activities. These compounds could potentially contribute to the development of novel antimicrobial agents .

Photophysical Applications

The unique photophysical properties of pyridine-based Schiff bases, including fluorescence enhancement, make them interesting candidates for applications in sensors, imaging, and optoelectronics. Researchers explore their potential in designing novel materials for various photonic devices .

Agrochemicals and Crop Protection

Pyridine derivatives find applications in agrochemicals, including herbicides, insecticides, and fungicides. While not specific to 4-acetyl-2-(2,6-dimethylphenoxy) pyridine, this class of compounds contributes to crop protection and sustainable agriculture .

Direcciones Futuras

Propiedades

IUPAC Name |

1-[2-(2,6-dimethylphenoxy)pyridin-4-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-10-5-4-6-11(2)15(10)18-14-9-13(12(3)17)7-8-16-14/h4-9H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTCPNEGEYVCLQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OC2=NC=CC(=C2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-methoxy-3-(4-methoxyphenyl)-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2756109.png)

![3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one](/img/structure/B2756110.png)

![7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B2756113.png)

![4-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2756114.png)

![2-chloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B2756116.png)

![Tert-butyl({[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine](/img/structure/B2756117.png)

![methyl 2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]propanoate](/img/structure/B2756119.png)

![3-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2756122.png)

![(Z)-N-(6-ethyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2756123.png)